molecular formula C8H6BrN3O2 B13456256 Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate

Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate

Katalognummer: B13456256
Molekulargewicht: 256.06 g/mol
InChI-Schlüssel: OTCXPIZNZHGLED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its unique structure, which includes a bromine atom at the 3-position and a carboxylate group at the 8-position. It is commonly used in various fields of scientific research due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate typically involves the reaction of heterocyclic amines with electrophiles. One common method is the copper-catalyzed synthesis, where haloalkynes and amino-pyridines are used as starting materials . The reaction conditions often include the use of copper bromide as a catalyst and an aerobic oxidative environment .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the carboxylate group at the 8-position allows for unique interactions with molecular targets, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C8H6BrN3O2

Molekulargewicht

256.06 g/mol

IUPAC-Name

methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-3-11-12-6(9)4-10-7(5)12/h2-4H,1H3

InChI-Schlüssel

OTCXPIZNZHGLED-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=NN2C1=NC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.